N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
The compound N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is an intricate chemical entity with a notable structural framework that combines multiple functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site . In the case of Leishmania aethiopica, the active site is LmPTR1 . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . Specifically, it inhibits the growth of Leishmania aethiopica and Plasmodium berghei, leading to their eventual death . The downstream effects of this include the reduction of the symptoms associated with leishmaniasis and malaria .
Pharmacokinetics
Given its potent antileishmanial and antimalarial activities, it can be inferred that it has good bioavailability .
Result of Action
The compound has potent antileishmanial and antimalarial activities . It is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Specifically, it displayed superior antipromastigote activity . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process:
Formation of Pyrazole Ring: : Starting from appropriate acetophenone derivatives, the pyrazole ring is formed through condensation with hydrazine.
Oxadiazole Formation: : The obtained pyrazole derivative undergoes cyclization with carbonyl compounds, often under acidic conditions, to form the oxadiazole ring.
Amidation Reaction: : Finally, the benzamide moiety is introduced through an amidation reaction involving trimethoxybenzoyl chloride and the oxadiazole-pyrazole intermediate.
Industrial Production Methods
While laboratory synthesis focuses on purity and precise control over reaction conditions, industrial production emphasizes scalability and cost-effectiveness. In industry, the synthesis might employ continuous flow reactions and optimized catalysts to increase yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative transformations, potentially leading to de-methylation of methoxy groups or modification of the pyrazole ring.
Reduction: : Reduction reactions might target the oxadiazole or pyrazole rings, altering their electronic properties.
Substitution: : The compound’s aromatic ring can undergo electrophilic substitution, particularly in the presence of strong acid catalysts.
Common Reagents and Conditions
Oxidation: : Peroxides or permanganates under controlled conditions.
Reduction: : Commonly involves hydride donors like sodium borohydride.
Substitution: : Friedel-Crafts conditions or Lewis acids.
Major Products Formed
Depending on the reaction conditions, products can range from partially modified derivatives of the original compound to completely new entities with altered functional groups.
Scientific Research Applications
Chemistry
Analytical Standards: : Used as reference materials in spectroscopy due to its distinctive structure.
Catalysis: : Acts as a ligand in catalytic systems, influencing reactivity and selectivity.
Biology
Biochemical Probes: : Investigates enzyme interactions due to its complex functional groups.
Medicine
Pharmacology: : Potential therapeutic agent, studied for its biological activity and interactions with cellular targets.
Industry
Material Science: : Evaluated for its properties in developing new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar compounds include:
N-[5-(4-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide: : Distinguished by the methylation pattern on the pyrazole ring.
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: : Differentiates in the methoxy group’s position.
Uniqueness
What sets N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide apart is its synergistic combination of pyrazole, oxadiazole, and methoxybenzamide moieties, which together impart unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-9-6-11(21-22(9)2)16-19-20-17(27-16)18-15(23)10-7-12(24-3)14(26-5)13(8-10)25-4/h6-8H,1-5H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRYISVCSWTAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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